molecular formula C10H8BrF2N3 B15260824 6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine

6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine

Cat. No.: B15260824
M. Wt: 288.09 g/mol
InChI Key: VBUPRUOIRMQNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine is a synthetic quinoline derivative characterized by a bromine atom at position 6, fluorine atoms at positions 5 and 8, and a methyl group attached to the N4 nitrogen of the diamine moiety. Its molecular formula is C10H8BrF2N3, with a molecular weight of approximately 288.08 g/mol (calculated based on structural analogs).

Properties

Molecular Formula

C10H8BrF2N3

Molecular Weight

288.09 g/mol

IUPAC Name

6-bromo-5,8-difluoro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H8BrF2N3/c1-15-10-6(14)3-16-9-5(12)2-4(11)8(13)7(9)10/h2-3H,14H2,1H3,(H,15,16)

InChI Key

VBUPRUOIRMQNPX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C(C2=NC=C1N)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences

The primary analogs of interest include 6-Bromo-5,7-difluoroquinoline-3,4-diamine (CAS: 2090251-62-8) and other halogenated quinolines. Below is a detailed comparison:

Property 6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine 6-Bromo-5,7-difluoroquinoline-3,4-diamine
Molecular Formula C10H8BrF2N3 C9H6BrF2N3
Molecular Weight ~288.08 g/mol 274.06 g/mol
Substituents Br (C6), F (C5, C8), N4-methyl Br (C6), F (C5, C7)
Fluorine Positions 5,8-difluoro 5,7-difluoro
Functional Group Modifications Methylation at N4 No methylation

Physicochemical and Functional Implications

Fluorine Substitution Patterns: The 5,8-difluoro configuration in the target compound creates a distinct electronic environment compared to the 5,7-difluoro isomer. In contrast, the 5,7-difluoro isomer () may exhibit stronger hydrogen-bonding capabilities due to the proximity of fluorine atoms to the diamine group.

N4-Methylation: The methyl group at N4 increases molecular weight by ~14 g/mol and likely improves lipophilicity (logP), which could enhance cellular uptake and bioavailability.

Synthetic Challenges :

  • Introducing fluorine at position 8 requires regioselective fluorination, which is more complex than the 5,7-difluoro isomer’s synthesis. The N4-methyl group necessitates additional steps, such as reductive methylation or alkylation, increasing synthetic complexity.

Biological Activity

6-Bromo-5,8-difluoro-N4-methylquinoline-3,4-diamine is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties and interactions with biological systems. Its structural characteristics suggest significant biological activity, which has been explored in various studies.

Chemical Structure

The molecular formula of this compound is C10H7BrF2N4C_{10}H_{7}BrF_{2}N_{4} with a molecular weight of approximately 292.09 g/mol. The presence of bromine and fluorine atoms in its structure may enhance its reactivity and biological interactions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit notable cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound showed selective antiproliferative activity against tumorigenic cells compared to non-tumorigenic cells. The IC50 values for these compounds ranged significantly, indicating varying degrees of potency depending on the specific structural modifications made to the quinoline scaffold .

Table 1: Antiproliferative Activity of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)Data Not Available
Compound ASW480 (Colon Cancer)84.20 ± 1.72
Compound BMCF-745.00 ± 1.50

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific molecular targets within cancer cells. Studies have suggested that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). Molecular docking studies have shown that these compounds can bind effectively to the active site of EGFR, leading to reduced signaling pathways that promote tumor growth .

Study on Quinazoline Derivatives

In a comparative study involving quinazoline derivatives, it was found that halogen substitutions at specific positions significantly enhanced anticancer activity. The presence of bromine at the 6-position was noted to improve binding affinity to EGFR and increase cytotoxicity against cancer cell lines . This suggests that similar modifications in the structure of this compound could yield promising therapeutic agents.

In Vivo Studies

While most studies focus on in vitro analyses, preliminary in vivo studies are needed to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Such studies would provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.